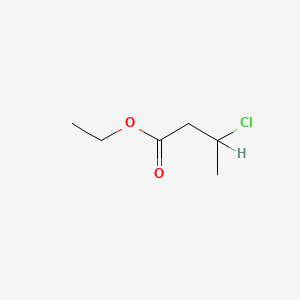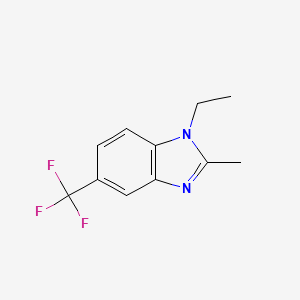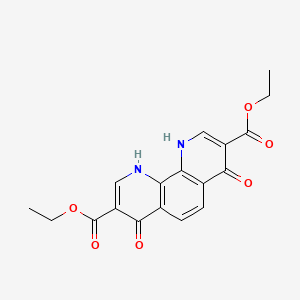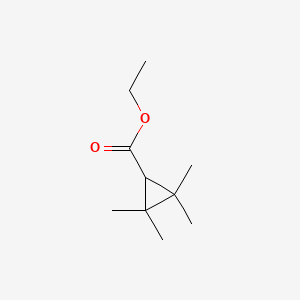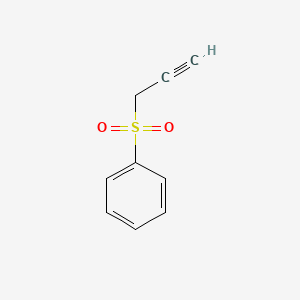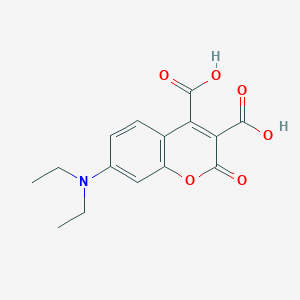
7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid
Vue d'ensemble
Description
7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid, also known as 7-(Diethylamino)coumarin-3,4-dicarboxylic acid, is a compound used for fluorescence . It has an empirical formula of C15H15NO6 and a molecular weight of 305.28 . It is used as a reagent for the derivatization of amines and proteins .
Physical And Chemical Properties Analysis
This compound is used for fluorescence with an excitation wavelength (λex) of 395 nm and an emission wavelength (λem) of 543 nm in 0.1 M Tris pH 9.0 . It has good solubility in DMF and DMSO .Applications De Recherche Scientifique
Laser Dye Applications
7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid has been utilized as a laser dye . Its ability to absorb and emit light at specific wavelengths makes it suitable for laser applications where precise control of light emission is required . The compound’s photophysical properties are critical in determining its effectiveness as a laser medium.
Fluorescent Labeling
This compound is also employed as a fluorescent label in biochemical assays . Its fluorescence allows for the tracking and quantification of biological molecules, providing insights into biological processes and molecular interactions.
Biomedical Inhibitor
In the biomedical field, it serves as an inhibitor . Its inhibitory properties can be harnessed to modulate biological pathways, which is valuable in the study of diseases and the development of therapeutic agents.
Optoelectronic Properties
The compound’s tendency to aggregate can lead to inconsistent optoelectronic properties, which are significant in the development of optoelectronic devices . Understanding and controlling these properties is essential for the design of efficient optoelectronic systems.
Cancer Cell Imaging
Recent studies have synthesized derivatives for applications in living cancer cell imaging . These derivatives exhibit strong emission and are capable of permeating living cells, making them promising tools for visualizing cancer cells.
Photophysical Property Analysis
The compound’s photophysical properties, such as Stokes shifts and solvatofluorochromism, are studied to understand the intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) behavior . These studies contribute to the design of new fluorescent materials with desired properties.
Cytotoxic Activity Assessment
Derivatives of this compound have been assessed for their cytotoxic activity against various cell lines . This research is crucial for the development of new chemotherapeutic agents.
Molecular Design for Anti-Aggregation
Understanding the molecular aggregation and complex formation mechanisms is vital for the molecular design of organic dyes. This knowledge can be used to create dyes with tailored aggregation tendencies or anti-aggregation characteristics for specific applications .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent for the derivatization of amines and proteins . This suggests that its targets could be amines and proteins, where it may bind or interact to modify their structure or function.
Mode of Action
It is known that this compound is used for labeling synthetic peptides for high-throughput detection . This suggests that it may interact with its targets (amines and proteins) through a process of derivatization, which involves the formation of a new compound by the replacement of an atom, or group of atoms, in the molecule.
Result of Action
Its use in the derivatization of amines and proteins suggests that it may alter the structure or function of these molecules, potentially influencing their roles within the cell .
Action Environment
The action of 7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid can be influenced by the environment in which it is present. For instance, its photophysical properties have been studied in various solvents and solvent mixtures . This suggests that factors such as solvent type and concentration can influence its action, efficacy, and stability.
Propriétés
IUPAC Name |
7-(diethylamino)-2-oxochromene-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-3-16(4-2)8-5-6-9-10(7-8)22-15(21)12(14(19)20)11(9)13(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOAIQVONGIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350926 | |
| Record name | AG-G-99835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-2-oxochromene-3,4-dicarboxylic acid | |
CAS RN |
75240-77-6 | |
| Record name | AG-G-99835 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



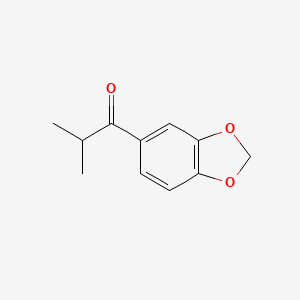
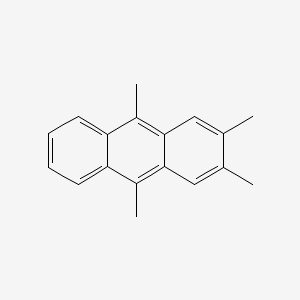
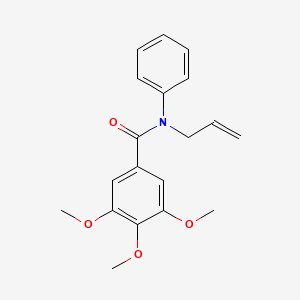

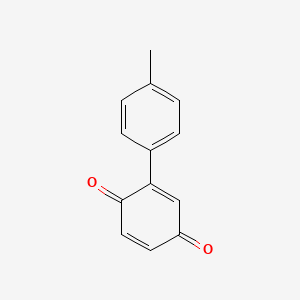

![Benz[f]isoquinoline](/img/structure/B1616488.png)
